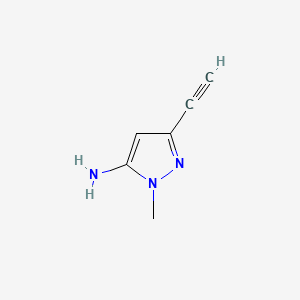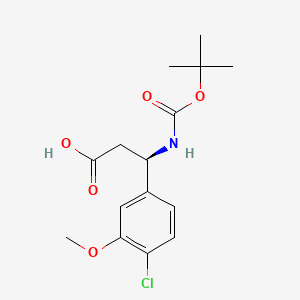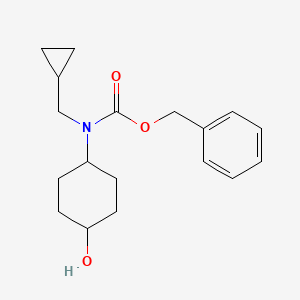
Benzyl (cyclopropylmethyl)(4-hydroxycyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropylmethyl group, and a 4-hydroxycyclohexyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylmethylamine: This can be achieved by the reaction of cyclopropylmethyl bromide with ammonia or an amine.
Preparation of the 4-hydroxycyclohexylamine: This involves the reduction of 4-hydroxycyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling reaction: The cyclopropylmethylamine and 4-hydroxycyclohexylamine are then coupled with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-oxocyclohexyl]carbamate.
Reduction: Formation of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]amine.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
- Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate shares similarities with other carbamates, such as:
- Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclopentyl]carbamate
- Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycycloheptyl]carbamate
Uniqueness
- The unique combination of the benzyl, cyclopropylmethyl, and 4-hydroxycyclohexyl groups in benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate imparts distinct chemical and biological properties. This compound may exhibit different reactivity, stability, and biological activity compared to its analogs, making it a valuable subject of study in various research fields.
特性
分子式 |
C18H25NO3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
benzyl N-(cyclopropylmethyl)-N-(4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C18H25NO3/c20-17-10-8-16(9-11-17)19(12-14-6-7-14)18(21)22-13-15-4-2-1-3-5-15/h1-5,14,16-17,20H,6-13H2 |
InChIキー |
QELWVGJSULEQOJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN(C2CCC(CC2)O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


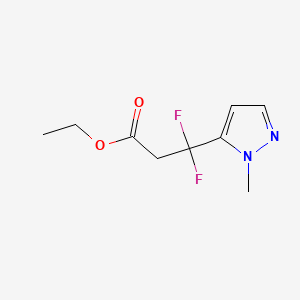
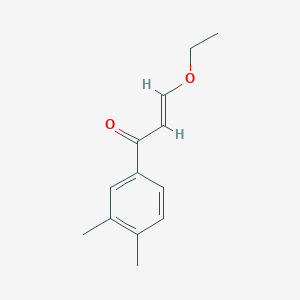
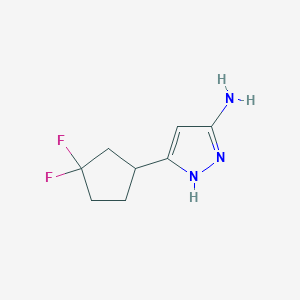
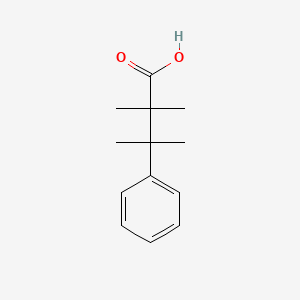
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)
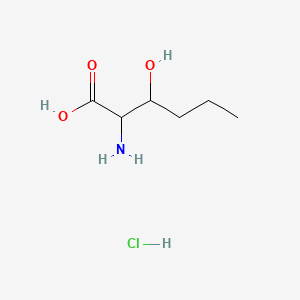
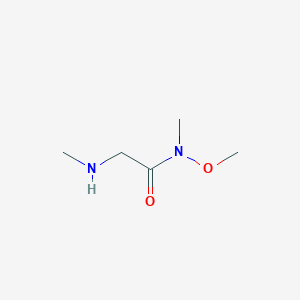
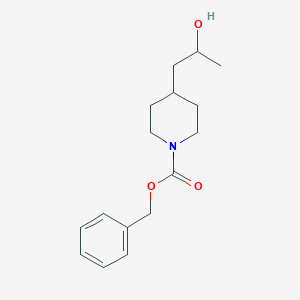
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)
![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
